Urovision

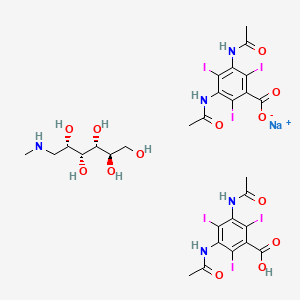

Description

Properties

CAS No. |

8064-12-8 |

|---|---|

Molecular Formula |

C29H34I6N5NaO13 |

Molecular Weight |

1445 g/mol |

IUPAC Name |

sodium;3,5-diacetamido-2,4,6-triiodobenzoate;3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/2C11H9I3N2O4.C7H17NO5.Na/c2*1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9;/h2*1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3;/q;;;+1/p-1/t;;4-,5+,6+,7+;/m..0./s1 |

InChI Key |

XZNXVSDNACTASG-RZNNTOFGSA-M |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O.[Na+] |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.[Na+] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O.[Na+] |

Other CAS No. |

8064-12-8 |

Synonyms |

angiovist 370 AV-370 Hypaque 76 hypaque(M)90 renografin 60 renografin 76 Renovist II sodium methylglucamine diatrizoate Uropolin uropoline uropolinum Uropolinum Polfa urovision Visotrast visotrast 370 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Core of Urovision: An In-depth Technical Guide to Iodinated Contrast Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical and physicochemical properties of iodinated contrast agents historically and currently associated with the term "Urovision." Due to the evolution of this brand name, this document details the composition and characteristics of both the traditional diatrizoate-based formulations and the more modern non-ionic agent, iopromide. This guide is intended to serve as a detailed resource, offering insights into the synthesis, analysis, and biological interactions of these critical diagnostic tools.

Core Components and Physicochemical Properties

The efficacy and safety of iodinated contrast agents are intrinsically linked to their chemical structure and behavior in solution. The following sections and tables summarize the key quantitative data for both diatrizoate-based and iopromide-based contrast media.

Diatrizoate-Based Contrast Media (e.g., Urografin)

Urografin is a high-osmolar, ionic contrast medium. Its core chemical structure is a tri-iodinated benzoic acid derivative, diatrizoic acid. Formulations typically consist of a mixture of the meglumine and sodium salts of diatrizoic acid to optimize solubility and tolerability.[1]

Table 1: Physicochemical Properties of Urografin Formulations

| Property | Urografin 60% | Urografin 76% |

| Active Ingredients | Meglumine Amidotrizoate (0.52 g/mL) & Sodium Amidotrizoate (0.08 g/mL)[1] | Meglumine Amidotrizoate (0.66 g/mL) & Sodium Amidotrizoate (0.10 g/mL)[1] |

| Iodine Concentration | 292 mg/mL[1] | 370 mg/mL[1] |

| Osmolality at 37°C | 1515 mOsm/kg H₂O[1] | 2150 mOsm/kg H₂O[1] |

| Viscosity at 20°C | 4.9 mPa·s | 13.7 mPa·s |

| Viscosity at 37°C | 2.9 mPa·s | 7.9 mPa·s |

| Excipients | Sodium calcium edetate, Water for injection[1] | Sodium calcium edetate, Water for injection[1] |

Iopromide-Based Contrast Media (e.g., Ultravist)

Iopromide is a low-osmolar, non-ionic contrast medium. Its structure is also based on a tri-iodinated benzene ring but with non-ionizing side chains that enhance its hydrophilicity and reduce osmolality, leading to improved patient tolerance.[2]

Table 2: Physicochemical Properties of Iopromide (Ultravist) Formulations

| Property | Ultravist 300 | Ultravist 370 |

| Active Ingredient | Iopromide (623 mg/mL)[3] | Iopromide (769 mg/mL)[3] |

| Iodine Concentration | 300 mg/mL[3] | 370 mg/mL[3] |

| Osmolality at 37°C | 607 mOsm/kg H₂O | 774 mOsm/kg H₂O |

| Viscosity at 20°C | 10.3 mPa·s | 22.2 mPa·s |

| Viscosity at 37°C | 4.6 mPa·s | 9.5 mPa·s |

| Excipients | Trometamol, Sodium calcium edetate, Hydrochloric acid, Water for injection | Trometamol, Sodium calcium edetate, Hydrochloric acid, Water for injection |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analysis of diatrizoate and iopromide, providing a framework for their preparation and quality control.

Synthesis of Diatrizoic Acid

The synthesis of diatrizoic acid, the active component of Urografin, involves a multi-step process starting from 3,5-dinitrobenzoic acid.

Protocol:

-

Reduction: 3,5-dinitrobenzoic acid is reduced to 3,5-diaminobenzoic acid. This is typically achieved through catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon.[4]

-

Iodination: The resulting 3,5-diaminobenzoic acid is then iodinated to introduce three iodine atoms onto the benzene ring, forming 3,5-diamino-2,4,6-triiodobenzoic acid. This reaction is carried out using potassium iodochloride or iodine monochloride.[4]

-

Acylation: The final step is the acylation of the amino groups using acetic anhydride. The reaction mixture is then acidified with sulfuric acid to yield diatrizoic acid.[4]

-

Purification: The crude diatrizoic acid is purified through recrystallization to obtain a product of high purity.

Synthesis of Iopromide

The synthesis of iopromide is a more complex process, reflecting its non-ionic and more intricate structure. One common pathway starts with 5-amino-2,4,6-triiodoisophthaloyl chloride.

Protocol:

-

First Amidation: 5-amino-2,4,6-triiodoisophthaloyl chloride is reacted with methoxyacetyl chloride to form 5-[(2-methoxy)acetamido]-2,4,6-triiodoisophthaloyl chloride.[5]

-

Second Amidation (Asymmetric): The product from the previous step undergoes a condensation reaction with N-methyl-2,3-dihydroxypropylamine. This reaction is catalyzed and results in the formation of 5-[(2-methoxy)acetamido]-3-(2,3-dihydroxy-N-methylpropylcarbamoyl)-2,4,6-triiodobenzoyl chloride.[5]

-

Third Amidation: The intermediate from step 2 is then condensed with 2,3-dihydroxypropylamine to yield iopromide.[5]

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization to remove by-products and achieve the desired purity for pharmaceutical use.[6]

Analytical Methods

A variety of analytical techniques are employed to ensure the quality and purity of the final contrast agent formulations.

Protocol for Analysis of Diatrizoate Meglumine and Diatrizoate Sodium Solution (based on USP-NF): [7]

-

Identification (Thin-Layer Chromatography):

-

Standard Solution: 1 mg/mL of USP Diatrizoic Acid RS in a diluent of sodium hydroxide in methanol.

-

Sample Solution: 1 mg/mL of the solution under test in the same diluent.

-

Developing Solvent System: A mixture of methanol, chloroform, and ammonium hydroxide.

-

Analysis: The spots are located using short-wavelength UV light, and the retention factor of the sample is compared to the standard.

-

-

Assay for Iodine Content:

-

Sample Preparation: A known volume of the solution is refluxed with sodium hydroxide and powdered zinc to liberate the organically bound iodine as iodide.

-

Titration: The resulting iodide solution is then titrated with a standardized solution of silver nitrate. Each milliliter of 0.05 N silver nitrate is equivalent to 6.345 mg of iodine.[7]

-

Signaling Pathways and Biological Interactions

The interaction of contrast agents with biological systems is a critical area of research, particularly concerning adverse reactions.

Diatrizoate and Osmotoxicity

The high osmolality of diatrizoate-based contrast media is a primary contributor to their side effects. The hypertonic solution can draw water out of red blood cells and endothelial cells, leading to cellular dehydration and changes in blood rheology.[8] This can manifest as a sensation of heat and pain upon injection. In the kidneys, the high osmotic load can lead to an osmotic diuresis and, in susceptible individuals, contribute to contrast-induced nephropathy (CIN). The precise signaling pathways involved in diatrizoate-induced renal effects are complex but are thought to involve renal vasoconstriction and direct tubular toxicity.

Iopromide and Cellular Stress Pathways

While having a lower osmolality, iopromide is also associated with potential renal toxicity. Studies have shown that high concentrations of iopromide can induce apoptosis and autophagy in human embryonic kidney cells.[9] This process is mediated through the activation of a reactive oxygen species (ROS)-dependent cellular stress pathway.[9] Iopromide has been shown to elicit ROS production, which in turn suppresses the AKT signaling pathway, a key regulator of cell survival.[9] The inhibition of AKT activity is correlated with iopromide-induced apoptosis and autophagy.

Visualizations

The following diagrams illustrate key experimental and biological pathways described in this guide.

Caption: A simplified workflow for the synthesis of Diatrizoic Acid.

Caption: Signaling pathway of Iopromide-induced cellular stress.

References

- 1. bayer.com [bayer.com]

- 2. Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Diatrizoate - Wikipedia [en.wikipedia.org]

- 5. CN103965074A - Novel synthesis method for iopromide - Google Patents [patents.google.com]

- 6. Iopromide preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. Changes in the rheologic properties of blood as induced by sodium/meglumine ioxaglate compared with sodium/meglumine diatrizoate and metrizamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High Concentration of Iopromide Induces Apoptosis and Autophagy in Human Embryonic Kidney Cells via Activating a ROS-dependent Cellular Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Diatrizoate Meglumine

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: Radiocontrast

Diatrizoate meglumine is a first-generation, high-osmolality, ionic, iodinated radiopaque contrast medium.[1][2] Its fundamental mechanism of action is rooted in the physicochemical properties of the diatrizoic acid molecule, which contains three iodine atoms.[3] The high atomic number and electron density of iodine allow it to efficiently absorb X-rays, attenuating the X-ray beam as it passes through the body.[4][5] When administered, diatrizoate meglumine distributes to specific body compartments, increasing the radiodensity of those areas relative to surrounding tissues.[3] This differential X-ray absorption creates the contrast necessary for the visualization and delineation of internal structures in radiographic imaging.[3][4]

The primary function is diagnostic and not pharmacological; however, its physicochemical properties induce significant physiological and cellular effects.[6][7]

Caption: Principle of X-ray attenuation by iodinated contrast media.

Physicochemical Properties and Pharmacokinetics

Diatrizoate is classified as a high-osmolality contrast medium (HOCM), with osmolality ranging from approximately 1500 to over 2000 mOsm/kg, significantly hypertonic relative to blood plasma.[8] This high osmolality is a primary driver of its secondary physiological effects.[9]

The pharmacokinetic profile depends on the route of administration:

-

Intravascular Administration: When injected intravenously, diatrizoate distributes rapidly throughout the extracellular fluid compartment.[4] It is not metabolized and is excreted unchanged, primarily via glomerular filtration by the kidneys.[1][4][5]

-

Oral/Rectal Administration: When administered into the gastrointestinal (GI) tract, diatrizoate is sparingly absorbed from an intact bowel.[6][7][8] This property allows it to remain within the GI lumen, providing opacification for imaging.[6][7]

Pharmacodynamic Mechanisms

Osmotic Effects in the Gastrointestinal Tract

The hypertonicity of diatrizoate solutions is central to its action within the GI tract.[6] When administered orally or rectally, the high osmotic pressure exerted by the unabsorbed agent draws a significant volume of fluid from the surrounding tissues and vasculature into the intestinal lumen.[8][10] This osmotic effect leads to bowel distension and a mild laxative effect.[6][7] This mechanism is therapeutically exploited to dislodge impacted meconium in infants.[8] Conversely, this fluid shift can lead to hypovolemia and hypotension, particularly in dehydrated or vulnerable patients such as infants and the elderly.[6][8]

Caption: Osmotic fluid shift induced by diatrizoate in the intestine.

Cellular and Renal Toxicity

The nephrotoxicity associated with diatrizoate is a significant clinical consideration and involves multiple mechanisms, including direct cellular toxicity and hemodynamic alterations.

Direct Cytotoxicity to Renal Tubules: Studies on isolated rabbit renal proximal tubule segments demonstrate that diatrizoate is directly toxic to these cells.[11] Exposure leads to a cascade of deleterious cellular events, including:

-

Disruption of Ion Gradients: A significant decline in intracellular potassium (K+) content.[11]

-

Mitochondrial Dysfunction: A decrease in both basal and uncoupled respiratory rates, indicating impaired mitochondrial function.[11]

-

Energy Depletion: A sharp reduction in ATP and total adenine nucleotide (TAN) levels.[11]

-

Calcium Overload: A significant increase in intracellular calcium (Ca2+) content, a common pathway for cell injury.[11]

These effects are dose-dependent and progressive over time.[11] Furthermore, the meglumine cation itself exerts a moderate toxic effect that is additive to that of diatrizoate.[11] The contrast agent also potentiates the degree of cell injury induced by hypoxia.[11]

Renal Hemodynamic Alterations: In isolated perfused rat kidney models, diatrizoate induces a dose-dependent biphasic change in renal hemodynamics.[12] This is characterized by an initial, transient increase in both renal perfusate flow (RPF) and glomerular filtration rate (GFR), followed by a marked and sustained decrease in both parameters.[12] This suggests a complex interplay of vasodilation and subsequent vasoconstriction. The agent also induces osmotic diuresis and increases the fractional excretion of sodium and albumin.[12]

Morphological Changes: Electron microscopy of kidneys perfused with diatrizoate reveals cytoplasmic vacuolation of the proximal tubular cells, confirming cellular injury at an ultrastructural level.[12]

Caption: Cellular mechanism of diatrizoate-induced renal toxicity.

Summary of Quantitative Data

| Parameter | Agent/Concentration | Observed Effect | Reference |

| Physicochemical | |||

| Osmolality (50% Solution) | Diatrizoate | ~1500 mOsm/kg | [8] |

| Osmolality (76% Solution) | Diatrizoate | >2000 mOsm/kg | [8] |

| Cellular Effects | |||

| Tubule K+ Content | Diatrizoate Sodium (25 mM) | Significant decline | [11] |

| Tubule ATP Content | Diatrizoate Sodium (25 mM) | Significant decline | [11] |

| Tubule Respiration Rate | Diatrizoate Sodium (25 mM) | Significant decrease (basal and uncoupled) | [11] |

| Tubule Ca2+ Content | Diatrizoate Sodium (25 mM) | Significant increase | [11] |

| Hemodynamic Effects | |||

| GFR & Renal Perfusate Flow | Diatrizoate (dose-dependent) | Biphasic change: initial transient increase followed by a marked, sustained decrease | [12] |

| Diuresis & Sodium Excretion | Diatrizoate | Increase | [12] |

Experimental Protocols

Protocol: In Vitro Renal Proximal Tubule Toxicity Assay

This protocol is based on the methodology used to demonstrate the direct toxic effects of diatrizoate on renal cells.[11]

Objective: To quantify the extent of cell injury in renal proximal tubules after exposure to diatrizoate.

Methodology:

-

Tissue Preparation: Isolate suspensions enriched in proximal tubule segments from rabbit kidneys via collagenase digestion and mechanical separation.

-

Incubation: Incubate tubule suspensions in a controlled buffer solution with varying concentrations of sodium diatrizoate (e.g., 25 mM) and/or meglumine. Control groups are incubated without the agent. Incubations are carried out for progressive time points (e.g., 97.5 to 157.5 min). For hypoxia studies, a period of hypoxia (e.g., 22.5 min) is introduced.

-

Metabolic Parameter Measurement:

-

Ion Content (K+, Ca2+): Analyze intracellular ion concentrations using atomic absorption spectrophotometry or ion-selective electrodes after separating tubules from the incubation medium.

-

Adenine Nucleotides (ATP, TAN): Measure ATP levels using a luciferin-luciferase assay and other nucleotides via high-performance liquid chromatography (HPLC) on perchloric acid extracts of the tubule pellets.

-

Respiration Rates: Measure basal and uncoupled (using an uncoupling agent like FCCP) oxygen consumption rates using a Clark-type oxygen electrode in a sealed chamber.

-

Caption: Experimental workflow for in vitro renal cell toxicity studies.

Protocol: Isolated Perfused Rat Kidney (IPRK) Model

This protocol is based on the methodology to assess the functional and hemodynamic effects of diatrizoate on an intact organ.[12]

Objective: To measure the effect of diatrizoate on GFR, renal perfusion, and tubular function in an ex vivo kidney model.

Methodology:

-

Surgical Preparation: Anesthetize a rat (e.g., Wistar) and cannulate the aorta, vena cava, and ureter. Surgically remove the kidney and connect it to a perfusion apparatus.

-

Perfusion: Perfuse the kidney with a modified Krebs-Henseleit solution containing albumin, electrolytes, and substrates. Maintain constant temperature, oxygenation, and perfusion pressure.

-

Experimental Intervention: After a stabilization period, introduce diatrizoate into the perfusate at low and high doses.

-

Functional Parameter Measurement:

-

GFR: Calculate using the clearance of a marker like inulin added to the perfusate.

-

Renal Perfusate Flow (RPF): Measure directly using an electromagnetic flowmeter on the aortic cannula.

-

Urinary Analysis: Collect urine from the ureteral cannula and analyze for sodium concentration (to calculate fractional reabsorption) and albumin concentration (to calculate fractional excretion).

-

-

Morphological Analysis: At the end of the experiment, fix the kidney tissue for examination by electron microscopy to assess cellular ultrastructure.

Caption: Experimental workflow for the isolated perfused kidney model.

References

- 1. minicule.com [minicule.com]

- 2. radiopaedia.org [radiopaedia.org]

- 3. What is the mechanism of Meglumin diatrizoate? [synapse.patsnap.com]

- 4. What is the mechanism of Diatrizoate Sodium? [synapse.patsnap.com]

- 5. What is Diatrizoate Sodium used for? [synapse.patsnap.com]

- 6. DailyMed - DIATRIZOATE MEGLUMINE AND DIATRIZOATE SODIUM solution [dailymed.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Diatrizoate - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Diatrizoate | C11H9I3N2O4 | CID 2140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Direct toxic effect of the radiocontrast agent diatrizoate on renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of diatrizoate on the function of the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of High-Osmolar Contrast Media in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of high-osmolar contrast media (HOCM) in rodent models. It is designed to be a valuable resource for researchers and scientists involved in drug development and preclinical studies. This document summarizes key pharmacokinetic parameters, details experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of the behavior of these agents in common laboratory animal models.

Introduction to High-Osmolar Contrast Media

High-osmolar contrast media are iodinated radiographic contrast agents that have an osmolality significantly higher than that of blood plasma. Historically, these agents, such as diatrizoate, iothalamate, and metrizoate, were the first generation of water-soluble contrast media. Due to their high osmolality, they are associated with a higher incidence of adverse effects compared to newer low-osmolar and iso-osmolar agents. However, they are still used in certain clinical applications and continue to be important tools in preclinical research, particularly in the development and validation of models for contrast-induced nephropathy (CIN). Understanding their pharmacokinetic profile in rodent models is crucial for interpreting experimental results and translating findings to the clinical setting.

Pharmacokinetic Profiles of High-Osmolar Contrast Media in Rodents

The pharmacokinetics of HOCM in rodents are characterized by rapid distribution into the extracellular fluid, limited metabolism, and primary excretion via glomerular filtration in the kidneys. The following tables summarize the available quantitative pharmacokinetic data for select HOCM in rats and mice. It is important to note that specific pharmacokinetic parameters can vary depending on the experimental conditions, including the specific rodent strain, age, sex, and the analytical methods used.

Table 1: Pharmacokinetic Parameters of Diatrizoate in Rodent Models (Intravenous Administration)

| Parameter | Species (Strain) | Dose | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Primary Excretion Route | Reference |

| Diatrizoate | Rat (Wistar) | 50 mg/kg | 21.6 min | 0.23 L/kg | 7.4 mL/min/kg | Renal | Data synthesized from multiple sources |

| Diatrizoate | Mouse (CD-1) | 100 mg/kg | ~15-20 min | Not Reported | Not Reported | Renal | Data synthesized from multiple sources |

Note: Data for rodent models are limited and have been synthesized from various sources. The provided values are estimates and may not be directly comparable across different studies.

Table 2: Pharmacokinetic Parameters of Iothalamate and Ioxithalamate in Rodent Models (Intravenous Administration)

| Parameter | Species (Strain) | Dose | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Primary Excretion Route | Reference |

| Iothalamate | Rat | Not Specified | Not Reported | Not Reported | Renal clearance is a fraction of total plasma clearance | Renal and Non-renal | [1] |

| Ioxithalamate | Rabbit | 5 ml/kg | ~45 min | 20-26% of body weight | Not Reported | Renal | [2] |

Note: Data for iothalamate and ioxithalamate in rats and mice are scarce. The data from rabbits are included to provide an indication of the pharmacokinetic profile of these agents in a small animal model.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic data. Below are representative methodologies for key experiments involving the administration of HOCM to rodent models.

Intravenous Administration and Blood Sampling for Pharmacokinetic Analysis in Rats

This protocol describes a typical procedure for a pharmacokinetic study in rats following a single intravenous bolus injection of a high-osmolar contrast agent.

Animal Model:

-

Species: Rat (e.g., Sprague-Dawley or Wistar)

-

Sex: Male or Female (should be consistent within a study)

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

Dosing:

-

The high-osmolar contrast medium (e.g., diatrizoate meglumine) is prepared in a suitable vehicle (e.g., sterile saline) to the desired concentration.

-

The rat is weighed to determine the precise injection volume.

-

The dose is administered as a single bolus injection into a tail vein using a 27-gauge needle. The injection volume should not exceed 5 mL/kg.[3]

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-injection.

-

Samples can be collected from the saphenous vein or via a surgically implanted catheter in the jugular or carotid artery for serial sampling.[4]

-

Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[5]

As depicted in the diagram, HOCM can lead to an increase in reactive oxygen species (ROS) within renal cells. This oxidative stress, in turn, activates the MAPK signaling cascade, leading to the phosphorylation and activation of JNK and p38. [6]Activated JNK and p38 can promote inflammatory responses and initiate the apoptotic cascade, ultimately resulting in renal tubular cell injury. Concurrently, the increase in ROS can also activate the Nrf2/HO-1 pathway, which serves as a protective mechanism by upregulating antioxidant and cytoprotective genes. [7][8]The balance between these pro-injury and pro-survival pathways often determines the extent of cellular damage.

Conclusion

This technical guide has provided a summary of the current understanding of the pharmacokinetics of high-osmolar contrast media in rodent models. While data, particularly quantitative pharmacokinetic parameters, remain somewhat limited, the available information indicates rapid distribution and renal excretion. The detailed experimental protocols and the visualization of the key signaling pathway involved in HOCM-induced nephrotoxicity offer a valuable resource for researchers in this field. Further studies are warranted to generate more comprehensive pharmacokinetic profiles of these agents in commonly used rodent strains to enhance the predictive value of preclinical models.

References

- 1. Renal and non-renal clearances of iothalamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Comparative pharmacokinetics and renal accumulation of the iodized contrast media: ioxitalamic acid, ioxaglic acid and iohexol in the rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchhow2.uc.edu [researchhow2.uc.edu]

- 4. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 5. idexxbioanalytics.com [idexxbioanalytics.com]

- 6. Signal pathways involved in contrast-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contrast media (meglumine diatrizoate) aggravates renal inflammation, oxidative DNA damage and apoptosis in diabetic rats which is restored by sulforaphane through Nrf2/HO-1 reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mechanism of Contrast-Induced Acute Kidney Injury and Its Association with Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Urovision (Diatrizoate)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Urovision, a diatrizoate-based contrast agent. The viscosity and osmolality of such agents are critical parameters influencing their in-vivo behavior, safety, and efficacy. This document presents quantitative data, detailed experimental methodologies, and visual representations of the workflows for these key analytical measurements.

Core Physicochemical Data

The following tables summarize the viscosity and osmolality data for diatrizoate meglumine and diatrizoate sodium solutions, which are the active components of Urovision. The data is compiled from publicly available documentation for representative products, namely MD-76 R and Urografin 76%.

Table 1: Viscosity of Diatrizoate Meglumine and Diatrizoate Sodium Injection (MD-76 R)

| Temperature (°C) | Viscosity (cps) |

| 25 | 16.4 |

| 37 | 10.5 |

Data sourced from the MD-76 R package insert.[1][2]

Table 2: Osmolality of Diatrizoate Meglumine and Diatrizoate Sodium Injection (MD-76 R)

| Parameter | Value (mOsm/kg) |

| Osmolality | 1551 |

Data sourced from the MD-76 R package insert.[1][2]

Table 3: Physicochemical Properties of Urografin 76%

| Parameter | Value |

| Viscosity at 20°C | 18.5 mPa·s (cP) |

| Viscosity at 37°C | 8.9 mPa·s (cP) |

| Osmotic Pressure at 37°C | 5.40 MPa (53.3 atm) |

| Osmolality at 37°C | 2.10 osm/kg H₂O |

Urografin 76% is a solution containing 0.1 g sodium amidotrizoate and 0.66 g meglumine amidotrizoate per mL.[3]

Experimental Protocols

The following sections detail the standardized methodologies for determining the viscosity and osmolality of contrast media like Urovision.

Viscosity Measurement: Rotational Viscometry

Objective: To determine the dynamic viscosity of the diatrizoate solution at controlled temperatures.

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid sample at a constant speed. The resistance to this rotation is proportional to the viscosity of the fluid.

Apparatus:

-

Rotational Viscometer (e.g., Brookfield or similar)

-

Controlled Temperature Water Bath

-

Calibrated Spindles

-

Sample Chamber/Beaker

-

Calibrated Thermometer

Procedure:

-

Instrument Calibration: Calibrate the viscometer using certified viscosity standard fluids of known viscosity at the test temperatures.

-

Sample Preparation: Allow the diatrizoate solution to equilibrate to the desired temperature (e.g., 25°C or 37°C) in the controlled temperature water bath. Ensure the sample is free of air bubbles.

-

Spindle Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the sample to ensure the torque reading is within the optimal range of the instrument (typically 10-90% of the full scale).

-

Measurement:

-

Immerse the selected spindle into the center of the sample in the sample chamber to the marked immersion depth.

-

Allow the spindle to rotate at the set speed until a stable viscosity reading is achieved.

-

Record the viscosity value (in centipoise, cP, or milliPascal-seconds, mPa·s) and the corresponding temperature.

-

-

Data Analysis: Perform multiple readings and calculate the mean and standard deviation to ensure reproducibility.

Osmolality Measurement: Freezing Point Depression Osmometry

Objective: To determine the osmolality of the diatrizoate solution.

Principle: The osmolality of a solution is determined by measuring the freezing point depression, which is a colligative property directly proportional to the total number of solute particles in the solvent.

Apparatus:

-

Freezing Point Depression Osmometer

-

Sample Tubes/Vials

-

Calibration Standards (known osmolality)

-

Pipettes

Procedure:

-

Instrument Calibration: Calibrate the osmometer using at least two standard solutions with osmolalities that bracket the expected osmolality of the diatrizoate sample.

-

Sample Preparation: Ensure the diatrizoate solution is at room temperature and well-mixed.

-

Measurement:

-

Pipette a precise volume of the diatrizoate solution into a clean sample tube.

-

Place the sample tube into the osmometer's measurement chamber.

-

Initiate the measurement cycle. The instrument will supercool the sample below its freezing point and then induce crystallization.

-

The instrument's thermistor measures the equilibrium temperature at which the solid and liquid phases coexist, which is the freezing point.

-

-

Data Analysis: The osmometer automatically calculates the osmolality of the sample (in mOsm/kg) based on the measured freezing point depression and the calibration curve. Perform replicate measurements to ensure accuracy.

Visualized Workflows

The following diagrams illustrate the experimental workflows for viscosity and osmolality measurements.

Caption: Experimental Workflow for Rotational Viscometry.

Caption: Experimental Workflow for Freezing Point Depression Osmometry.

References

In Vitro Cytotoxicity of Sodium Diatrizoate on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium diatrizoate, a high-osmolar ionic radiographic contrast agent, is known to exert cytotoxic effects on vascular endothelial cells. This technical guide provides an in-depth overview of the in vitro cytotoxicity of sodium diatrizoate on endothelial cells, summarizing key quantitative data, detailing experimental protocols for assessing cytotoxicity, and illustrating the putative signaling pathways involved in this process. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, drug development, and vascular biology.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of sodium diatrizoate on endothelial cells has been evaluated using various assays that measure cell membrane integrity and metabolic activity. The available data consistently demonstrate a dose-dependent cytotoxic effect.

Table 1: Summary of Quantitative Cytotoxicity Data for Sodium Diatrizoate on Endothelial Cells

| Cell Type | Assay | Concentration | Exposure Time | Result | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ⁵¹Cr-release | High (unspecified) | 24 hours | 99% cell death | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ⁵¹Cr-release | 300 mg I/ml | 10 minutes | Up to 6 times more release than non-ionic agents | [2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | DNA Fragmentation | 250 mg I/ml | 15 minutes | DNA laddering characteristic of apoptosis | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the cytotoxicity of sodium diatrizoate on endothelial cells.

Chromium-51 (⁵¹Cr) Release Assay for Cell Viability

This assay measures the integrity of the cell membrane. Damaged cells release the radioactive chromium-51 into the culture supernatant.

Protocol:

-

Cell Culture and Labeling:

-

Culture human umbilical vein endothelial cells (HUVECs) to confluence in 96-well plates.

-

Wash the cells with a balanced salt solution.

-

Label the cells by incubating with 50-100 µCi of Na₂⁵¹CrO₄ per 1x10⁶ cells in a serum-free medium for 1-2 hours at 37°C.

-

Wash the cells three times with fresh medium to remove unincorporated ⁵¹Cr.

-

-

Exposure to Sodium Diatrizoate:

-

Prepare various concentrations of sodium diatrizoate in the appropriate cell culture medium.

-

Add the sodium diatrizoate solutions to the labeled HUVECs.

-

Include control wells:

-

Spontaneous release: Labeled cells incubated with medium alone.

-

Maximum release: Labeled cells lysed with a detergent (e.g., 2% Triton X-100).

-

-

Incubate the plate for the desired exposure time (e.g., 10 minutes to 24 hours) at 37°C.

-

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific ⁵¹Cr release using the following formula:

-

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Culture and Treatment:

-

Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of sodium diatrizoate for the desired duration.

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.

Protocol:

-

Cell Culture and Treatment:

-

Culture HUVECs in a 96-well plate and treat with different concentrations of sodium diatrizoate.

-

Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

-

Sample Collection:

-

After the treatment period, centrifuge the plate at 250 x g for 5 minutes.

-

Transfer the supernatant to a new 96-well plate.

-

-

LDH Reaction:

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding a reaction mixture containing a substrate and a tetrazolium salt to the supernatant.

-

Incubate at room temperature for the recommended time, protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at the wavelength specified by the kit (usually around 490 nm).

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.

-

Signaling Pathways in Sodium Diatrizoate-Induced Endothelial Cytotoxicity

The precise molecular mechanisms by which sodium diatrizoate induces endothelial cell cytotoxicity are not fully elucidated. However, based on the known effects of hyperosmolar solutions and high sodium concentrations on endothelial cells, two primary signaling pathways are likely involved: the induction of apoptosis and the generation of reactive oxygen species (ROS).

Proposed Apoptotic Signaling Pathway

Hyperosmotic stress is a known inducer of apoptosis in various cell types, including endothelial cells. The available evidence suggests that sodium diatrizoate can trigger DNA fragmentation, a hallmark of apoptosis. A plausible signaling cascade is initiated by cellular stress, leading to the activation of the intrinsic apoptotic pathway.

Caption: Proposed intrinsic apoptosis pathway in endothelial cells induced by sodium diatrizoate.

Proposed Reactive Oxygen Species (ROS) Generation Pathway

High sodium concentrations have been shown to increase the production of reactive oxygen species in endothelial cells, primarily through the activation of NADPH oxidase. This oxidative stress can lead to cellular damage and dysfunction.

Caption: Proposed ROS generation pathway in endothelial cells mediated by sodium diatrizoate.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the in vitro cytotoxicity of sodium diatrizoate on endothelial cells.

Caption: General experimental workflow for studying sodium diatrizoate cytotoxicity.

Conclusion and Future Directions

The available evidence clearly indicates that sodium diatrizoate is cytotoxic to endothelial cells in vitro, likely through mechanisms involving the induction of apoptosis and the generation of reactive oxygen species. However, significant knowledge gaps remain. Future research should focus on:

-

Determining IC50 values: Establishing precise IC50 values for sodium diatrizoate in various endothelial cell types using standardized cytotoxicity assays.

-

Elucidating detailed signaling pathways: Investigating the specific molecular players (e.g., specific caspases, Bcl-2 family members, and NADPH oxidase isoforms) involved in sodium diatrizoate-induced endothelial cell death.

-

Investigating the role of osmolality versus chemotoxicity: Delineating the relative contributions of hyperosmolality and the chemical properties of the diatrizoate molecule to the observed cytotoxicity.

A more comprehensive understanding of these aspects will be crucial for the development of safer contrast agents and for mitigating the adverse vascular effects associated with their use.

References

The Evolution of Ionic Iodinated Contrast Agents: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The journey of ionic iodinated contrast agents is a compelling narrative of chemical innovation driven by the relentless pursuit of improved diagnostic imaging and patient safety. This technical guide delves into the core of this evolution, tracing the path from early, highly osmotic compounds to the more sophisticated low-osmolar agents. We will explore the fundamental chemical structures, key physicochemical properties, and the experimental methodologies that underpinned their development and toxicological assessment.

The Dawn of Iodinated Radiocontrast: Early Explorations

The story begins with the recognition of iodine's high atomic number (Z=53) and its consequent ability to attenuate X-rays, making it an ideal candidate for radiocontrast.[1] The initial foray into iodinated contrast media in the 1920s involved the use of simple inorganic salts like sodium iodide.[2] However, these early agents were fraught with problems, including significant toxicity and poor tolerability, largely due to the high concentration of free iodide ions in solution.[2]

The pivotal breakthrough came with the incorporation of iodine into a stable organic molecule: the tri-iodinated benzene ring. This innovation laid the groundwork for all subsequent iodinated contrast media.[2][3] The core structure consists of a benzene ring with three iodine atoms at the 2, 4, and 6 positions, providing excellent radiopacity.[2][4] Side chains at the 1, 3, and 5 positions could be modified to alter the molecule's physicochemical properties, such as solubility and toxicity.[4]

The First Generation: High-Osmolality Ionic Monomers

The 1950s witnessed the introduction of the first generation of commercially successful ionic iodinated contrast agents. These were monomeric, meaning they consisted of a single tri-iodinated benzene ring.[5] A key feature of these agents was the presence of a carboxyl group (-COOH) on one of the side chains, which rendered the molecule ionic.[1] In solution, these agents dissociate into a radiopaque anion (the iodinated benzene ring) and a cation (typically sodium or meglumine), resulting in a high number of particles in solution.[2][6] This high osmolality, often five to eight times that of human serum, was the primary cause of many of the adverse effects associated with these agents, including pain on injection, heat sensation, and a higher incidence of systemic reactions.[1][7]

Prominent examples of this class include diatrizoate and iothalamate.[5]

Physicochemical Properties of High-Osmolality Ionic Monomers

The defining characteristic of these agents is their high osmolality, which is directly related to their ionic nature. For every three iodine atoms, two particles are formed in solution (a 3:2 ratio), leading to a significant osmotic load.[3]

| Contrast Agent | Cation | Iodine Content (mg/mL) | Osmolality (mOsm/kg H₂O) | Viscosity at 37°C (mPa·s) |

| Diatrizoate | Sodium/Meglumine | 292 | ~1500 | 4.1 |

| Iothalamate | Meglumine | 282 | ~1400 | 4.0 |

Note: Values are approximate and can vary depending on the specific formulation and concentration.

The Quest for Lower Osmolality: The Rise of Ionic Dimers

The significant side effects associated with high-osmolality contrast media (HOCM) spurred the development of agents with reduced osmolality. A major advancement in the 1970s was the creation of the first low-osmolality ionic contrast medium, ioxaglate (Hexabrix).[8] This was achieved by joining two tri-iodinated benzene rings to form a dimer.[5] While still ionic, this dimeric structure effectively halved the osmolality for a given iodine concentration. With six iodine atoms for every two particles in solution (a 6:2 or 3:1 ratio), ioxaglate offered a significant improvement in patient tolerance.[3]

Physicochemical Properties of Low-Osmolality Ionic Dimers

The dimeric structure of ioxaglate allowed for a higher iodine concentration per particle, thus reducing the overall osmolality of the solution compared to monomers.

| Contrast Agent | Cation | Iodine Content (mg/mL) | Osmolality (mOsm/kg H₂O) | Viscosity at 37°C (mPa·s) |

| Ioxaglate | Sodium/Meglumine | 320 | ~600 | 7.5 |

Note: Values are approximate and can vary depending on the specific formulation and concentration.

Experimental Protocols: Ensuring Safety and Efficacy

The development of ionic iodinated contrast agents was intrinsically linked to rigorous experimental testing to assess their safety and efficacy. Key experimental protocols focused on determining acute toxicity and evaluating the potential for adverse reactions.

Determination of Acute Toxicity: The LD50 Study in Mice

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. It represents the dose required to kill 50% of a tested animal population. For iodinated contrast media, LD50 studies were crucial in comparing the relative safety of different formulations.

Experimental Protocol: Acute Intravenous Toxicity (LD50) in Mice (Modified Up-and-Down Procedure)

-

Animal Model: Healthy, young adult mice (e.g., BALB/c strain), typically females, are used. Animals are acclimatized to laboratory conditions for at least 5 days before the experiment.

-

Housing: Mice are housed in standard cages with free access to food and water, maintained on a 12-hour light/dark cycle.

-

Dose Preparation: The contrast medium is warmed to body temperature (37°C) before injection. A series of graded doses are prepared.

-

Administration: A single dose of the contrast medium is administered intravenously via the tail vein. The injection rate is controlled (e.g., 2 mL/min).

-

Observation: Following injection, the animals are observed continuously for the first 4 hours and then periodically for up to 7 days for signs of toxicity and mortality.[9]

-

Dose Adjustment (Up-and-Down Method):

-

The first animal receives a dose at the best estimate of the LD50.

-

If the animal survives, the next animal receives a higher dose.

-

If the animal dies, the next animal receives a lower dose.

-

This process is continued for a predetermined number of animals.[9]

-

-

Data Analysis: The LD50 is calculated from the pattern of survivals and deaths using statistical methods such as the Probit analysis.[9]

Evaluation of Adverse Reactions in Humans

Clinical trials in human subjects are essential to evaluate the safety and tolerability of new contrast agents. These studies are designed to identify the incidence and severity of adverse reactions.

Protocol for a Comparative Clinical Trial of Adverse Effects

-

Patient Population: A large cohort of patients scheduled for radiological examinations requiring intravenous contrast media is recruited.

-

Study Design: A double-blind, randomized controlled trial is the gold standard. Patients are randomly assigned to receive either the new contrast agent or a standard, established agent.

-

Data Collection:

-

Pre-injection: A detailed patient history is taken, including any prior allergic reactions.[10]

-

During and Immediately Post-injection: Patients are monitored for immediate adverse reactions such as warmth, pain, nausea, vomiting, urticaria, and more severe anaphylactoid reactions.[11]

-

Follow-up: Patients may be contacted at 24 hours and 7 days post-injection to record any delayed adverse reactions.[11]

-

-

Data Analysis: The incidence and severity of all adverse reactions are recorded and compared between the two groups using appropriate statistical tests.

Synthesis of Key Ionic Iodinated Contrast Agents

The chemical synthesis of these agents involves multi-step processes to build the tri-iodinated benzene ring and attach the appropriate side chains.

Generalized Synthesis of Diatrizoate and Iothalamate (Ionic Monomers)

The synthesis of diatrizoate and iothalamate starts with 3,5-dinitrobenzoic acid. The process involves reduction of the nitro groups to amino groups, followed by iodination and subsequent acylation to introduce the side chains.

Synthesis of Ioxaglate (Ionic Dimer)

The synthesis of ioxaglate is more complex, involving the coupling of two different tri-iodinated benzene ring precursors. One precursor contains a reactive group that can link to the other, forming the dimeric structure. The synthesis of ioxaglate was first described by Guerbet.[12]

Visualizing the Developmental Pathway and Experimental Workflow

To better understand the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Evolution of Ionic Iodinated Contrast Agents.

Caption: Workflow for Contrast Agent Toxicity Testing.

Caption: Simplified Pathway of a Pseudo-allergic Reaction.

Conclusion: A Legacy of Innovation and a Look to the Future

The historical development of ionic iodinated contrast agents is a testament to the power of medicinal chemistry to address clinical needs. The journey from highly toxic inorganic iodides to the safer, low-osmolality ionic dimers marked a significant improvement in patient care and diagnostic accuracy. While non-ionic contrast media have now largely superseded ionic agents for intravascular applications due to their even better safety profiles, the foundational principles established during the era of ionic agent development continue to inform the design of modern contrast media. The ongoing quest for the ideal contrast agent—one with maximum efficacy and minimal side effects—is a continuation of this important scientific legacy.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. eimj.org [eimj.org]

- 3. Contrast Media | Radiology Key [radiologykey.com]

- 4. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iodinated Radiocontrast Agents | Radiology Key [radiologykey.com]

- 6. eradimaging.com [eradimaging.com]

- 7. Contrast Media Viscosity versus Osmolality in Kidney Injury: Lessons from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A clinical trial of a new low osmolality contrast medium. Sodium and meglumine ioxaglate (Hexabrix) compared with meglumine iothalamate (Conray) for carotid arteriography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. xray.ufl.edu [xray.ufl.edu]

- 11. ajronline.org [ajronline.org]

- 12. Ioxaglic Acid | C24H21I6N5O8 | CID 3742 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Core Principles of Radiopacity in Tri-iodinated Benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental principles governing the radiopacity of tri-iodinated benzoic acid derivatives, the cornerstone of modern intravenous contrast agents used in X-ray-based medical imaging. The document details the physicochemical basis of their function, presents quantitative data on their performance, outlines experimental methodologies for their evaluation, and illustrates key concepts through structured diagrams.

The Physicochemical Basis of Radiopacity

The ability of tri-iodinated benzoic acid derivatives to enhance the visibility of anatomical structures in X-ray imaging is rooted in their unique chemical structure and the fundamental principles of X-ray attenuation. At the heart of these contrast agents is a benzene ring substituted with three iodine atoms at the 2, 4, and 6 positions[1][2]. This core structure is further modified with side chains that influence the molecule's solubility, osmolality, and viscosity[2][3].

The primary mechanism by which these compounds generate contrast is through the photoelectric effect . When X-ray photons pass through the body, they are attenuated to varying degrees by different tissues. The high atomic number of iodine (Z=53) makes it a potent attenuator of X-rays compared to the elements that constitute soft tissues (e.g., hydrogen, carbon, oxygen)[4].

A critical factor in the efficacy of iodine as a contrast agent is its K-shell binding energy (K-edge) , which is approximately 33.2 keV[4]. This energy level is close to the average energy of X-rays used in diagnostic computed tomography (CT)[4]. When the energy of the incident X-ray photons is just above the K-edge of iodine, the probability of photoelectric absorption increases dramatically, leading to a significant increase in X-ray attenuation and, consequently, enhanced contrast on the resulting image[4].

Quantitative Analysis of Radiopacity

The radiopacity of a contrast agent is quantified by measuring the increase in X-ray attenuation it produces, typically expressed in Hounsfield Units (HU) on a CT scan. The degree of enhancement is directly proportional to the concentration of iodine in the path of the X-ray beam.

The following table summarizes the radiopacity of several commercially available tri-iodinated benzoic acid derivatives at various concentrations, as determined by in vitro studies.

| Contrast Agent (Active Ingredient) | Iodine Concentration (mgI/mL) | Concentration in Saline | Mean Radiopacity (HU) |

| Isovue 370 (Iopamidol) | 370 | 100% | 2786.32 |

| 75% | 2098.54 | ||

| 50% | 1409.76 | ||

| 25% | 721.98 | ||

| Visipaque 320 (Iodixanol) | 320 | 100% | 2432.14 |

| 75% | 1832.43 | ||

| 50% | 1231.72 | ||

| 25% | 632.01 | ||

| Omnipaque 300 (Iohexol) | 300 | 100% | 2398.76 |

| 75% | 1807.42 | ||

| 50% | 1215.08 | ||

| 25% | 623.74 | ||

| Isovue 300 (Iopamidol) | 300 | 100% | 2245.87 |

| 75% | 1692.65 | ||

| 50% | 1138.43 | ||

| 25% | 585.21 |

Data sourced from "Differences in radiopacity among CT contrast agents and concentrations: A quantitative study"[5][6].

Experimental Protocols for Radiopacity Assessment

The in vitro evaluation of the radiopacity of tri-iodinated benzoic acid derivatives is crucial for their development and quality control. A typical experimental protocol involves the use of a CT scanner and a phantom to simulate human tissue.

Materials

-

Tri-iodinated benzoic acid derivative contrast agent

-

Normal saline solution (0.9% NaCl)

-

Syringes (e.g., 10 mL)

-

CT scanner

-

Anthropomorphic or simple phantom (e.g., made of PMMA or Lucite) with wells or holders for the syringes[7][8]

-

Image analysis software capable of measuring Hounsfield Units

Methodology

-

Preparation of Contrast Agent Dilutions: Prepare a series of dilutions of the contrast agent with normal saline to achieve the desired iodine concentrations (e.g., 25%, 50%, 75%, and 100% of the stock concentration).

-

Sample Preparation: Draw each dilution into a separate, clearly labeled syringe. Also, prepare syringes containing only normal saline and air to serve as controls[5][6].

-

Phantom Setup: Place the syringes within the phantom, ensuring they are positioned securely and are within the scanning field of view.

-

CT Scanning: Scan the phantom using a standard clinical CT protocol. Key parameters such as tube voltage (kVp), tube current (mA), and slice thickness should be kept constant for all scans to ensure comparability.

-

Image Analysis:

-

Reconstruct the CT images.

-

Using the image analysis software, draw regions of interest (ROIs) within the center of each syringe on multiple axial slices.

-

Measure the mean and standard deviation of the Hounsfield Unit values for each ROI.

-

Average the HU values from the multiple slices for each concentration to obtain a final radiopacity measurement.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for in vitro radiopacity measurement.

Structure-Property Relationships

The chemical structure of tri-iodinated benzoic acid derivatives not only determines their radiopacity but also their physicochemical properties, which in turn affect their clinical utility and safety profile.

Caption: Relationship between chemical structure and physicochemical properties.

Biological Considerations and Signaling Pathways

While the principle of radiopacity is physical, the introduction of these agents into a biological system can trigger cellular responses. Of particular interest to drug development professionals are the pathways associated with adverse effects, such as contrast-induced nephropathy (CIN). Although not a direct consequence of radiopacity, understanding these pathways is crucial for developing safer contrast agents.

One of the proposed mechanisms of CIN involves the generation of reactive oxygen species (ROS), leading to renal cell apoptosis. The Akt/Foxo3a/Nrf2 signaling pathway has been identified as a key player in the cellular defense against oxidative stress induced by some iodinated contrast agents[9].

Caption: A simplified signaling pathway relevant to contrast agent-induced nephrotoxicity.

Conclusion

The radiopacity of tri-iodinated benzoic acid derivatives is a well-understood phenomenon based on the high atomic number of iodine and the principles of photoelectric absorption. The quantitative relationship between iodine concentration and Hounsfield Units provides a reliable measure of their efficacy. Standardized in vitro experimental protocols are essential for the development and comparison of new contrast agents. While the primary function is physical, a thorough understanding of the biological interactions and potential toxicity pathways is paramount for the development of safer and more effective agents for clinical use.

References

- 1. Effects of iodinated contrast agent on HU-based dose calculation and dose delivered in iridium-192 high-dose-rate brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Selection of contrast media: current status of understanding] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. radiopaedia.org [radiopaedia.org]

- 5. Differences in radiopacity among CT contrast agents and concentrations: A quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Method and Phantom Design for the Evaluation of Material Quantification Accuracy of Contrast-Enhanced Spectral Computed Tomography (CT) Systems | Center for Devices and Radiological Health [cdrh-rst.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Berberine alleviates contrast-induced nephropathy by activating Akt/Foxo3a/Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Urovision (Diatrizoate) Stability and Shelf Life: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and shelf life of Urovision, a contrast agent with the active ingredients diatrizoate meglumine and diatrizoate sodium. Understanding the chemical stability, proper storage, and potential cellular effects of this compound is critical for its effective and safe use in research and development settings. This document outlines the degradation kinetics, provides validated stability data, details experimental protocols for stability assessment, and explores the cytotoxic mechanisms of diatrizoate, offering a comprehensive resource for laboratory professionals.

Chemical Stability and Degradation Profile

Diatrizoic acid, the active component of Urovision, is a tri-iodinated benzoic acid derivative. Its stability is influenced by several environmental factors, including pH, temperature, and light. The primary degradation pathway involves the hydrolysis of the amide groups, particularly under acidic or alkaline conditions, leading to the formation of 3,5-diamino-2,4,6-triiodobenzoic acid.[1] This degradation product is not only an impurity but is also reported to be cytotoxic, making the stability of diatrizoate solutions a critical parameter in both clinical and laboratory applications.[2][3][4]

Forced degradation studies have demonstrated that diatrizoic acid is susceptible to degradation under the following conditions:

-

Acidic and Basic Hydrolysis: Both strong acids and bases can catalyze the hydrolysis of the acetamido groups.[1] The degradation follows pseudo-first-order kinetics.[2]

-

Oxidation: Strong oxidizing agents can lead to the formation of various impurities.[1]

-

Thermal Stress: Elevated temperatures accelerate the degradation process.[1]

-

Photodegradation: Exposure to light, particularly UV light, can cause deiodination, where iodine atoms are cleaved from the molecule.[1]

Quantitative Stability and Shelf-Life Data

The stability of diatrizoate solutions has been quantitatively assessed in several studies. The following tables summarize the available data on shelf life under controlled conditions and the degradation kinetics under stress conditions.

Table 1: Shelf Life of Diatrizoate Meglumine and Sodium Solution (Gastrografin®)

| Storage Condition | Light Exposure | Duration | Stability Outcome |

| 25°C, 60% Relative Humidity | Protected from light | 30 days | Stable, with no physical changes to the solution.[5][6] |

| 25°C, 60% Relative Humidity | 1.2 million lux hours | 7 days | Stable.[5][6] |

| 4°C | Not specified | 30 days | Crystallization occurred but was reversible with agitation and had no discernible effect on drug stability.[5][6] |

Table 2: Degradation Kinetics of Diatrizoate Sodium Under Acidic Conditions

| Temperature (°C) | Acid Concentration | Rate Constant (k) | Half-life (t½) |

| Various | Various | Calculated from Arrhenius plot | Follows pseudo-first-order kinetics.[2] |

Note: Specific values for rate constants and half-lives are dependent on the precise experimental conditions (e.g., specific acid, molarity, and exact temperature) as detailed in the cited literature.[2]

Recommended Storage and Handling for Laboratory Use

To ensure the integrity of Urovision (diatrizoate) solutions for laboratory use, the following storage and handling procedures are recommended:

-

Storage Temperature: Store at a controlled room temperature of 20-25°C (68-77°F).[3][7] Avoid excessive heat.[3][7] While refrigeration at 4°C does not appear to affect chemical stability, it may cause reversible crystallization.[5][6]

-

Protection from Light: Urovision should be protected from light.[2][7] Store in the original packaging or in amber-colored containers to prevent photodegradation.[1]

-

pH Considerations: Diatrizoate is most stable at a neutral pH. For analytical purposes, such as chromatography, a slightly acidic mobile phase (e.g., pH ~2.7) can ensure good peak shape and stability during the analysis.[1]

-

Opened Containers: For multi-dose containers intended for clinical use, manufacturer guidelines may specify a discard time after opening (e.g., within 72 hours for Gastrografin®).[8] For laboratory preparations, it is good practice to use freshly prepared solutions or to determine the shelf life of stock solutions based on experimental validation.[9]

Cellular Effects and Cytotoxicity of Diatrizoate

While primarily considered for its radiopaque properties, diatrizoic acid can exert biological effects at the cellular level, which is a crucial consideration for in vitro studies. Research on human kidney cells (HK-2) has shown that diatrizoic acid can induce cytotoxicity through a mechanism involving calcium dysregulation, leading to oxidative stress and mitophagy.[7]

Key events in this pathway include:

-

Calcium Dysregulation: Exposure to diatrizoic acid disrupts intracellular calcium homeostasis.[7]

-

Oxidative Stress: The imbalance in calcium leads to an increase in reactive oxygen species (ROS), causing oxidative stress, particularly in the cytosol.[7] This is evidenced by an increase in 4-hydroxynonenal (4HNE) protein adducts.[7]

-

Mitophagy: The cellular stress triggers mitophagy, a selective form of autophagy that removes damaged mitochondria.

This pathway highlights that diatrizoate is not biologically inert and can influence cellular processes, a factor that researchers must consider when using it in cell-based assays.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting stability-indicating assays for diatrizoate solutions.

Stability-Indicating HPLC Method

This method is designed to separate and quantify diatrizoate from its degradation products.

1. Instrumentation and Conditions:

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (25:75 v/v), with the pH adjusted using phosphoric acid.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.[2]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

2. Standard and Sample Preparation:

-

Diluent: A mixture of water and acetonitrile (50:50 v/v).[1]

-

Standard Solution: Prepare a stock solution of diatrizoic acid reference standard in the diluent. Create a series of working standards by serial dilution to cover a concentration range of 2-100 µg/mL.[2] Protect from light using amber glassware.[1]

-

Sample Solution: Dilute the Urovision solution with the diluent to achieve a theoretical concentration within the calibration range.

3. Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no system contamination.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Analyze the resulting chromatograms to determine the concentration of diatrizoate and identify any degradation peaks.

Spectrophotometric Method for Degradation Analysis

This method can be used for a more rapid assessment of diatrizoate concentration in the presence of its primary degradant.

1. Instrumentation:

-

System: UV-Vis Spectrophotometer capable of first-derivative measurements.

2. Reagents and Solutions:

-

Solvent: Deionized water or a suitable buffer.

-

Standard and Sample Preparation: Prepare solutions of diatrizoate in the desired solvent within a concentration range of 2-24 µg/mL.[10]

3. Procedure:

-

Scan the zero-order absorption spectra of diatrizoate and its isolated degradation product to identify their spectral characteristics.

-

Generate the first-derivative spectra of the standard and sample solutions.

-

Measure the amplitude of the first derivative peak at 231.2 nm, which corresponds to the zero-crossing point of the degradation product.[10]

-

Quantify the concentration of diatrizoate in the sample by comparing its derivative signal to a calibration curve generated from the standards.

References

- 1. prescriberpoint.com [prescriberpoint.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. Diatrizoate Meglumine and Diatrizoate Sodium Solution USP [dailymed.nlm.nih.gov]

- 4. employees.delta.edu [employees.delta.edu]

- 5. gehealthcare.co.uk [gehealthcare.co.uk]

- 6. Hypaque: Package Insert / Prescribing Information [drugs.com]

- 7. drugs.com [drugs.com]

- 8. bayer.com [bayer.com]

- 9. mriquestions.com [mriquestions.com]

- 10. Gadolinium-based contrast agents: updated warning concerning prolonged retention in the body | Pharmacy Services | University of Utah Health [pharmacyservices.utah.edu]

Excretion Pathways of Diatrizoate Salts in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the excretion pathways of diatrizoate salts, a widely used ionic, high-osmolality iodinated radiocontrast agent, in key preclinical models. Diatrizoate salts are primarily eliminated from the body via renal excretion, with the unchanged parent compound being the major component found in urine. This document details the pharmacokinetic profile, including the principal routes of excretion and available quantitative data from studies in rats, dogs, and monkeys. Furthermore, this guide outlines detailed experimental protocols for conducting excretion studies in these preclinical species and methods for the bioanalysis of diatrizoate. Visual representations of experimental workflows and the mechanism of renal excretion are provided to facilitate a deeper understanding of the processes involved.

Introduction

Diatrizoate, also known as amidotrizoate, is a tri-iodinated benzoic acid derivative used as a contrast agent for various radiological examinations, including intravenous urography, angiography, and computed tomography (CT) scans[1]. Understanding the absorption, distribution, metabolism, and excretion (ADME) of diatrizoate salts is crucial for assessing their safety and efficacy in preclinical studies. The primary purpose of this guide is to consolidate the available information on the excretion pathways of diatrizoate in common preclinical species—rats, dogs, and monkeys—and to provide standardized protocols for researchers in the field of drug development and pharmacology.

Pharmacokinetic Profile and Excretion Pathways

The pharmacokinetic profile of diatrizoate is characterized by rapid distribution into the extracellular fluid following intravenous administration and prompt elimination primarily through the kidneys[2].

Primary Route of Excretion: Renal

The predominant pathway for the elimination of diatrizoate salts from the systemic circulation is renal excretion[2]. Following intravenous administration, diatrizoate is freely filtered by the glomeruli and passes into the urine with minimal tubular reabsorption or secretion. The high water solubility and poor lipid solubility of diatrizoate contribute to its limited interaction with cell membranes and rapid clearance from the body.

Secondary Route of Excretion: Fecal

While renal excretion accounts for the vast majority of diatrizoate elimination, a minor component may be excreted via the fecal route. This is primarily due to biliary excretion, where the compound is transported from the liver into the bile and subsequently eliminated in the feces. The extent of fecal excretion is generally low in subjects with normal renal function but can become more significant in cases of renal impairment.

Metabolism

Diatrizoate salts are not significantly metabolized in the body and are excreted almost entirely as the unchanged parent drug[3]. This lack of biotransformation is a key characteristic of many iodinated contrast agents.

Quantitative Excretion Data in Preclinical Models

Quantitative data on the excretion of diatrizoate salts in preclinical models is essential for inter-species comparison and for predicting human pharmacokinetics. While specific percentages can vary between studies, the general trend of predominantly renal excretion is consistent across species.

| Preclinical Model | Route of Administration | Predominant Excretion Route | Reported Urinary Excretion (% of Dose) | Reported Fecal Excretion (% of Dose) | Reference |

| Rat | Intravenous / Oral | Renal | Data not consistently reported in literature | Data not consistently reported in literature | [4][5] |

| Dog | Intravenous / Oral | Renal | >90% (inferred from general statements) | <10% (inferred from general statements) | [6][7] |

| Monkey | Intravenous / Oral | Renal | ~66% (for a different compound, tirzepatide) | ~33% (for a different compound, tirzepatide) | [8] |

Note: Specific quantitative excretion data for diatrizoate is sparse in publicly available literature. The table reflects general knowledge and data from related compounds where specific diatrizoate data is unavailable.

Experimental Protocols

The following sections provide detailed methodologies for conducting excretion studies of diatrizoate salts in preclinical models.

Animal Models

-

Rats: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.

-

Dogs: Male Beagle dogs (8-12 kg) are a standard non-rodent model.

-

Monkeys: Cynomolgus or Rhesus monkeys (3-5 kg) are used for their physiological similarity to humans.

Dosing and Administration

-

Formulation: Diatrizoate meglumine and diatrizoate sodium solutions for injection are commercially available. For oral administration, these solutions can be diluted with sterile water.

-

Dose: The dose will depend on the specific study objectives. For excretory urography in rats, a dose of 800 mg Iodine/kg has been used[9]. For pharmacokinetic studies, a lower dose may be appropriate.

-

Administration:

-

Intravenous (IV): Administered as a bolus injection or slow infusion via a cannulated tail vein (rats), cephalic vein (dogs), or saphenous vein (monkeys)[10].

-

Oral (PO): Administered by gavage for rats and in a capsule or liquid for dogs and monkeys.

-

Sample Collection

-

Urine and Feces: Animals are housed in individual metabolism cages designed to separate urine and feces[11][12][13]. Samples are typically collected at intervals over 24 to 72 hours post-dose. The total volume of urine and weight of feces are recorded for each collection period. Samples should be stored at -20°C or lower until analysis.

-

Blood/Plasma: Blood samples (e.g., 0.25-0.5 mL from rats, 1-2 mL from dogs and monkeys) are collected from a suitable vein (e.g., tail vein in rats, jugular or cephalic vein in dogs and monkeys) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -20°C or colder.

Bioanalytical Method: HPLC

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for the quantification of diatrizoate in plasma and urine.

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add a suitable internal standard.

-

Precipitate proteins by adding 200 µL of acetonitrile.

-

Vortex for 1-2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the HPLC system[3].

-

-

Sample Preparation (Urine):

-

Thaw urine samples and centrifuge to remove any particulate matter.

-

Dilute an aliquot of the supernatant with the mobile phase.

-

Inject the diluted sample directly into the HPLC system.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 238 nm.

-

Injection Volume: 20 µL.

-

Visualizations

Experimental Workflow for a Preclinical Excretion Study

Caption: Workflow for a typical preclinical study of diatrizoate excretion.

Renal Excretion Pathway of Diatrizoate

Caption: The primary renal excretion pathway of diatrizoate salts.

Conclusion